7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
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Overview
Description
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is often referred to as a derivative or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves cyclization reactions to form the tricyclic core.
Functional group modifications: Introduction of the methyl and phenylmethoxy groups through substitution reactions.
Oxidation and reduction steps: To achieve the desired oxidation state of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of enzymes: By binding to the active site and preventing substrate access.
Modulation of signaling pathways: Affecting cellular processes and functions.
Binding to receptors: Altering receptor activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: A related compound used as an integrase inhibitor in HIV therapy.
Other tricyclic compounds: With similar core structures but different functional groups.
Uniqueness
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C19H20N2O4/c1-13-8-10-24-16-11-20-9-7-15(22)18(17(20)19(23)21(13)16)25-12-14-5-3-2-4-6-14/h2-7,9,13,16H,8,10-12H2,1H3 |
InChI Key |
RKBQZLDTEMFMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C=CN3C2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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